(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium
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Overview
Description
(S)-N-Boc-L-homoserine Triethylammonium Salt is a chemical compound that is often used in organic synthesis and research. It is derived from L-homoserine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The triethylammonium salt form enhances its solubility and stability, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt typically involves the protection of L-homoserine with a Boc group. This is achieved by reacting L-homoserine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected L-homoserine is then converted to its triethylammonium salt form by reacting it with triethylamine .
Industrial Production Methods
Industrial production of (S)-N-Boc-L-homoserine Triethylammonium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-L-homoserine Triethylammonium Salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield L-homoserine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields L-homoserine, while substitution reactions can yield various Boc-protected derivatives .
Scientific Research Applications
(S)-N-Boc-L-homoserine Triethylammonium Salt has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a building block in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-N-Boc-L-homoserine Triethylammonium Salt involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group. The Boc group provides steric protection, allowing selective reactions to occur at other functional sites. The triethylammonium salt form enhances solubility and stability, facilitating its use in aqueous and organic solvents .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-serine: Similar in structure but lacks the homoserine side chain.
N-Boc-L-threonine: Contains an additional hydroxyl group compared to L-homoserine.
N-Boc-L-homocysteine: Contains a sulfur atom in place of the hydroxyl group in L-homoserine.
Uniqueness
(S)-N-Boc-L-homoserine Triethylammonium Salt is unique due to its specific combination of the Boc-protected amino group and the triethylammonium salt form. This combination provides enhanced solubility, stability, and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C15H32N2O5 |
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Molecular Weight |
320.42 g/mol |
IUPAC Name |
(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium |
InChI |
InChI=1S/C9H17NO5.C6H15N/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;1-4-7(5-2)6-3/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);4-6H2,1-3H3/t6-;/m0./s1 |
InChI Key |
TXFLJVHFPCDKEP-RGMNGODLSA-N |
Isomeric SMILES |
CC[NH+](CC)CC.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)[O-] |
Canonical SMILES |
CC[NH+](CC)CC.CC(C)(C)OC(=O)NC(CCO)C(=O)[O-] |
Origin of Product |
United States |
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